molecular formula C16H24N6O2S B1327099 tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 1142210-72-7

tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No. B1327099
M. Wt: 364.5 g/mol
InChI Key: RTMKBFMKHHCMEX-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its heterocyclic structure and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with careful control of regioselectivity and reaction conditions. For example, the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrates the importance of reaction media and conditions in achieving high regioselectivity . Similarly, the synthesis of 3-tert-butyl-3,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates shows that diastereoselectivity can be achieved through the use of specific reagents and conditions . These principles could be applied to the synthesis of the compound , suggesting that careful selection of reagents and conditions is crucial for obtaining the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods and X-ray crystallography. For instance, the crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones have been determined, revealing a planar heterocyclic core and intermolecular interactions that influence the overall molecular geometry . These findings suggest that the compound of interest may also exhibit a planar heterocyclic core and that its molecular structure could be similarly analyzed using these techniques.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds can vary depending on their functional groups and substitution patterns. For example, photochemical studies on 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones have shown that UV irradiation can induce decomposition in some cases, while others remain inert . This indicates that the compound may also have specific reactivity under light exposure, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and thermal analyses. For instance, Schiff base compounds derived from 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have been studied, revealing intramolecular hydrogen bonding and crystal packing influenced by these interactions . These insights suggest that the compound of interest may also exhibit specific intramolecular interactions and that its physical properties could be influenced by its molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives have been a subject of research in the field of synthetic organic chemistry. For instance, Ivanov et al. (2017) investigated the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, exploring the reactivity of similar compounds in various chemical processes (Ivanov et al., 2017).
  • Mironovich et al. (2014) examined the diazotization and formylation of similar compounds, highlighting the reactivity of these compounds toward carbonyl compounds (Mironovich et al., 2014).

Biological and Pharmacological Investigations

  • Fused derivatives of 1,2,4-triazines, which include the compound , are often studied for their biological activities. Mironovich and Shcherbinin (2014) synthesized pyrazolo[5,1-с][1,2,4]triazine derivatives and investigated their reactivity, highlighting their potential in pharmacologic applications (Mironovich & Shcherbinin, 2014).
  • Ivanov et al. (2018) explored the synthesis of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines, discussing their stability and spectral characteristics, which are pertinent in the development of pharmacologically active compounds (Ivanov et al., 2018).

Advanced Materials and Chemical Interactions

  • The compound and its derivatives have also been studied for their potential in advanced material sciences. For instance, the synthesis and photolysis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, which are structurally related, have been investigated by Ivanov et al. (2020), focusing on antimicrobial and antifungal activities, which are crucial in the development of new materials (Ivanov et al., 2020).

properties

IUPAC Name

tert-butyl 3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-6-22-13(17-18-14(22)25)12-10-9-21(15(23)24-16(2,3)4)8-7-11(10)20(5)19-12/h6-9H2,1-5H3,(H,18,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMKBFMKHHCMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=NN(C3=C2CN(CC3)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501100018
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-(4-ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1,4,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

CAS RN

1142210-72-7
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-(4-ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1,4,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-(4-ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1,4,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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